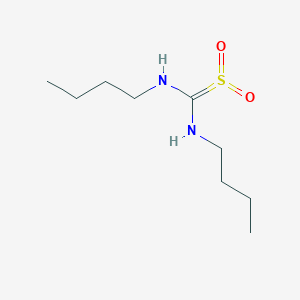

Thiourea, N,N'-dibutyl-, S,S-dioxide

Description

Historical Development and Expanding Relevance of Thiourea (B124793) S,S-Dioxides in Chemical Science

The study of thiourea S,S-dioxides began with the parent compound, thiourea dioxide. It was first prepared in 1910 by the English chemist Edward de Barry Barnett. wikipedia.org The synthesis is typically achieved through the oxidation of thiourea, most commonly with hydrogen peroxide in a controlled environment. wikipedia.orgwikipedia.org For decades, the primary application of thiourea dioxide was industrial, where it served as a potent and cost-effective reducing agent, particularly for reductive bleaching in the textile and paper industries. wikipedia.org

Historically, thiourea dioxide was recognized for its unique ability to act as a reducing agent despite being an oxidation product of thiourea. This reactivity is attributed to its tautomerism in solution, where it can exist as formamidine (B1211174) sulfinic acid, (H2N)HN=CS(O)(OH), which is the active reducing species. wikipedia.org

In recent years, the relevance of thiourea dioxides has expanded significantly beyond industrial applications into broader areas of chemical science. Researchers have explored their use in a variety of organic transformations. They have been employed for the reduction of aromatic nitroaldehydes and nitroketones to the corresponding nitroalcohols. wikipedia.org Furthermore, the class of thiourea dioxides is finding new utility in more complex chemical processes, serving as versatile multi-purpose reagents, catalysts, and specialized reductants in organic synthesis. Their derivatives have also been investigated for a range of biological activities, highlighting a growing interest in this class of organosulfur compounds.

Overview of the Structural Uniqueness and Reactivity Potential of N,N'-Disubstituted Thiourea S,S-Dioxides

The structure of thiourea S,S-dioxides is notable. In the parent compound, the carbon-sulfur bond (C-S) is approximately 186 pm, which is significantly longer than the carbon-sulfur double bond (C=S) in its precursor, thiourea (approx. 171 pm). wikipedia.org This elongated C-S bond, along with a pyramidal sulfur center, indicates a lack of double bond character and is better described by a dipolar resonance structure with significant multiple bonding between the carbon and nitrogen atoms. wikipedia.org This resonance contributes to the planarity of the nitrogen centers. wikipedia.org

When N,N'-disubstituted derivatives such as N,N'-dibutylthiourea S,S-dioxide are considered, the introduction of alkyl groups (in this case, butyl groups) on the nitrogen atoms imparts several key changes:

Solubility: The nonpolar butyl groups increase the compound's affinity for organic solvents compared to the water-soluble parent thiourea dioxide. This altered solubility profile can be advantageous for reactions conducted in non-aqueous media.

Steric Hindrance: The bulky butyl groups can sterically influence the approach of reactants to the reactive sulfinic acid moiety, potentially leading to different selectivity in chemical reactions compared to the unsubstituted analog.

Electronic Effects: Alkyl groups are weakly electron-donating. This electronic influence can modulate the stability and nucleophilicity of the molecule and its tautomer, thereby fine-tuning its reductive potential.

The reactivity potential of N,N'-disubstituted thiourea S,S-dioxides stems from this interplay of electronic and steric factors. While the fundamental reducing capability of the thiourea dioxide core is retained, the substituents offer a mechanism for tailoring the reagent's properties for specific synthetic challenges, such as improving substrate compatibility or altering reaction kinetics. This makes the class of N,N'-disubstituted thiourea S,S-dioxides an interesting platform for developing specialized reagents in organic chemistry.

| Property | Value |

|---|---|

| Molecular Formula | C9H20N2O2S |

| Molecular Weight | 220.33 g/mol |

| CAS Number | 88644-63-7 |

| IUPAC Name | N,N'-dibutyl-1-sulfonylmethanediamine |

| Computed XLogP3 | 2.5 |

Current Research Frontiers and Unaddressed Questions Pertaining to Thiourea, N,N'-dibutyl-, S,S-dioxide

Despite the expanding interest in thiourea dioxides generally, dedicated research focusing specifically on N,N'-dibutylthiourea S,S-dioxide is limited. A comprehensive search of the scientific literature and chemical databases reveals a scarcity of studies centered on this particular derivative. Its synthesis would presumably follow the established method of oxidizing its precursor, N,N'-dibutylthiourea. However, detailed investigations into its specific reaction kinetics, stability, and synthetic applications are not widely reported.

This lack of specific research presents several unaddressed questions and opens up potential frontiers for investigation:

Comparative Reactivity: A systematic study comparing the reducing strength and selectivity of N,N'-dibutylthiourea S,S-dioxide with the parent thiourea dioxide and other N,N'-dialkyl derivatives is needed. It is unclear how the butyl groups quantitatively affect its performance in reducing specific functional groups.

Applications in Organocatalysis: Chiral thioureas (the precursors) are widely used as organocatalysts. The potential for their S,S-dioxide derivatives, including the dibutyl variant, to act as catalysts or pre-catalysts is an unexplored area. The combination of the sulfonyl group and the N,N'-dialkyl functionality could offer unique modes of substrate activation.

Solvent-Dependent Tautomerism: The equilibrium between the dioxide form and the active sulfinic acid tautomer for the parent compound is known to be influenced by the solvent. Investigating this equilibrium for the more lipophilic N,N'-dibutylthiourea S,S-dioxide in various organic solvents could reveal optimal conditions for its use as a reagent.

Synthesis of Novel Heterocycles: Given that thioureas are common starting materials for synthesizing heterocyclic compounds, the reactivity of the S,S-dioxide derivative could offer novel synthetic pathways to sulfur- and nitrogen-containing ring systems that are otherwise difficult to access.

Structure

3D Structure

Properties

CAS No. |

88644-63-7 |

|---|---|

Molecular Formula |

C9H20N2O2S |

Molecular Weight |

220.33 g/mol |

IUPAC Name |

N,N'-dibutyl-1-sulfonylmethanediamine |

InChI |

InChI=1S/C9H20N2O2S/c1-3-5-7-10-9(14(12)13)11-8-6-4-2/h10-11H,3-8H2,1-2H3 |

InChI Key |

FKRQGDOPJXGNQB-UHFFFAOYSA-N |

Canonical SMILES |

CCCCNC(=S(=O)=O)NCCCC |

Origin of Product |

United States |

Structural Elucidation and Advanced Theoretical Analysis of Thiourea S,s Dioxides

Experimental Structural Characterization Techniques

Experimental methods provide direct physical measurements of molecular structure and properties. Techniques such as X-ray diffraction and various forms of spectroscopy are indispensable for characterizing thiourea (B124793) S,S-dioxides in solid and solution states.

Studies on crystalline thiourea dioxide reveal key structural features. The molecule adopts a C2v-symmetric structure with a pyramidal sulfur center. wikipedia.org A particularly noteworthy feature is the unusually long carbon-sulfur (C-S) bond, measured at approximately 186 picometers (pm). wikipedia.org This is significantly longer than the C=S double bond in the parent thiourea (171 pm) and is closer to a C-S single bond length. wikipedia.org In contrast, the carbon-nitrogen (C-N) bonds are relatively short (around 130 pm), suggesting considerable double-bond character, which leads to planarity at the nitrogen centers. wikipedia.org

An analogue, 1,3-di-tert-butylimidazol-2-ylidene·SO2, which can be viewed as a thiourea S,S-dioxide, was synthesized and characterized by X-ray crystallography, confirming the elongated C-S bond and the pyramidal geometry at the sulfur atom. researchgate.net These experimental findings challenge a simple zwitterionic description and are crucial for understanding the bonding in these molecules.

Table 1: Selected X-ray Crystallographic Data for Thiourea Dioxide

Comparison of key bond lengths in thiourea and its S,S-dioxide derivative as determined by X-ray diffraction.

| Compound | Bond | Bond Length (pm) | Sulfur Center Geometry |

|---|---|---|---|

| Thiourea Dioxide | S-C | 186 | Pyramidal |

| C-N | 130 | ||

| S-O | 149 | ||

| Thiourea (for comparison) | C=S | 171 | Trigonal Planar |

| C-N | - |

Spectroscopic methods probe the energy levels of molecules, providing valuable information about their structure, bonding, and environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C NMR spectroscopy is particularly useful for studying the carbon framework. In the case of thiourea dioxide, the carbon atom typically appears as a single resonance in the spectrum, confirming the molecule's symmetry. researchgate.net Studies comparing the ¹³C NMR spectra of thiourea and thiourea dioxide show a distinct shift in the resonance, reflecting the change in the electronic environment of the carbon atom upon oxidation of the sulfur center. p2infohouse.org For instance, in one study, the ¹³C NMR spectrum of thiourea dioxide in D₂O showed a clear signal distinct from that of the starting thiourea. researchgate.net

Vibrational Spectroscopy (Raman and IR): Infrared (IR) and Raman spectroscopy measure the vibrational frequencies of bonds within a molecule. These techniques are sensitive to bond strength and molecular symmetry. The spectra of thiourea dioxide exhibit characteristic bands corresponding to the stretching and bending modes of its functional groups. chemicalbook.comnih.gov For example, strong bands in the IR spectrum are associated with the S-O and C-N bond vibrations. The positions of these bands provide further evidence for the proposed molecular structure and bonding, including the strong double-bond character of the C-N bonds and the nature of the SO₂ group. chemicalbook.com

Table 2: Representative Spectroscopic Data for Thiourea Dioxide

Summary of key spectroscopic features observed for the parent compound, thiourea dioxide.

| Spectroscopic Technique | Feature | Observation | Interpretation |

|---|---|---|---|

| ¹³C NMR | Chemical Shift | Single resonance, distinct from thiourea | Symmetrical structure and altered electronic environment at the carbon atom. researchgate.netp2infohouse.org |

| IR / Raman | Vibrational Bands | Characteristic frequencies for S-O, C-N, and N-H vibrations | Provides information on bond strengths and functional groups present in the molecule. chemicalbook.comnih.gov |

Computational Chemistry Approaches to Molecular Structure and Bonding

Theoretical calculations have become a vital tool for complementing experimental data, offering deep insights into the electronic structure and bonding that are often difficult to probe directly.

Computational methods like Density Functional Theory (DFT) and ab initio calculations are used to solve the Schrödinger equation for a molecule, yielding its minimum-energy structure (equilibrium geometry) and a wealth of electronic information. scispace.comresearchgate.net Numerous theoretical studies on thiourea S,S-dioxides have successfully predicted their geometric parameters. tandfonline.comresearchgate.net

These calculations consistently reproduce the key structural features observed experimentally, such as the long C-S bond and the pyramidal sulfur atom. researchgate.net DFT calculations, often using functionals like B3LYP, can compute bond lengths and angles that are in close agreement with high-resolution X-ray diffraction data. scispace.comresearchgate.net This agreement between theory and experiment lends strong support to the proposed molecular structures and allows for detailed analysis of the molecule's frontier molecular orbitals (HOMO and LUMO), which are key to understanding its chemical reactivity.

Table 3: Comparison of Experimental and DFT-Calculated Geometries for Thiourea-Related Compounds

This table illustrates the strong agreement between experimental X-ray data and theoretical calculations for predicting molecular structures.

| Compound | Parameter | Experimental (X-ray) | Calculated (DFT) |

|---|---|---|---|

| Thiourea Dioxide | C-S bond length (pm) | ~186 wikipedia.org | Consistently elongated tandfonline.comresearchgate.net |

| Sulfur Geometry | Pyramidal wikipedia.org | Pyramidal researchgate.net | |

| 1,3-Diisobutyl Thiourea | C-N bond lengths (Å) | 1.350, 1.362 researchgate.net | 1.377, 1.375 researchgate.net |

| C=S bond length (Å) | 1.706 researchgate.net | - |

The nature of the unusually long C-S bond in thiourea S,S-dioxides has been a central point of discussion. Two primary models have been proposed: a zwitterionic resonance structure and a Lewis acid-base adduct between a diamino carbene and sulfur dioxide (SO₂).

The zwitterionic model involves charge separation within the molecule. However, the experimental and computational evidence increasingly favors the carbene-SO₂ adduct description. researchgate.nettandfonline.comresearchgate.net This model views the molecule as being formed from the donation of the lone pair of electrons from a stable N,N'-disubstituted diaminocarbene into an empty orbital of an SO₂ molecule.

Key evidence supporting the carbene-SO₂ adduct model includes:

The Long C-S Bond: The bond length of ~186 pm is much longer than a typical double bond and is consistent with a dative, single-bond interaction. wikipedia.org

Pyramidal Sulfur Geometry: The geometry around the sulfur atom is pyramidal, not trigonal planar, which is consistent with the structure of an SO₂ molecule acting as a Lewis acid. researchgate.net

Computational Energetics: DFT calculations show that the dissociation energy of the C-S bond to form the carbene and SO₂ is relatively low (calculated as low as +6.4 kcal/mol), supporting the idea of a Lewis acid-base adduct rather than a strong covalent double bond. researchgate.net

Therefore, the geometrical parameters and population analyses from computational studies are all consistent with thiourea S,S-dioxides being best described as adducts of SO₂ with the corresponding carbene. tandfonline.comresearchgate.net

Analyses of the electron distribution within a molecule are powerful for predicting its reactive behavior.

Molecular Electrostatic Potential (MEP): MEP maps illustrate the charge distribution on the surface of a molecule, indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For thiourea derivatives, MEP analyses can identify the likely sites for electrophilic and nucleophilic attack. The regions around the oxygen atoms of the SO₂ group are typically shown to be highly electronegative (electron-rich), making them susceptible to attack by electrophiles, while regions around the nitrogen-bound hydrogen atoms are electropositive (electron-poor). researchgate.net

Charge Density Analysis: This method, based on high-resolution X-ray diffraction data or theoretical calculations, provides a quantitative picture of the electron density throughout the molecule. acs.orgmdpi.com It can reveal the nature of chemical bonds (covalent vs. ionic character) and identify lone pairs of electrons. Studies on thiourea S,S-dioxide using this technique provide a detailed model of the charge distribution, confirming the polarization of the S-O bonds and the delocalization of charge across the N-C-N fragment. acs.org This information is invaluable for understanding intermolecular interactions, such as hydrogen bonding, and for predicting how the molecule will interact with other reagents.

Investigation of Intramolecular and Intermolecular Hydrogen Bonding Networks in Thiourea S,S-Dioxides

The introduction of the S,S-dioxide functional group to the thiourea scaffold significantly alters the hydrogen bonding capabilities compared to the parent thiourea. While direct crystallographic studies on N,N'-dibutylthiourea S,S-dioxide are not extensively detailed in the available literature, the behavior of related N,N'-disubstituted thioureas and the parent thiourea dioxide provides a strong basis for understanding its potential hydrogen bonding networks.

N,N'-dialkylthioureas are known to self-associate in the solid state through robust N-H···S hydrogen bonds. These interactions typically result in two primary motifs: a centrosymmetric dimer formed by molecules in a trans-cis conformation or a zigzag chain formed by molecules in a trans-trans conformation. The choice between these motifs is often governed by the steric bulk of the alkyl substituents. For instance, N,N'-di-n-butylthiourea adopts a syn-anti (equivalent to trans-cis) conformation in the crystal, forming centrosymmetric dimers through two N—H···S hydrogen bonds. nih.gov These dimers are further linked by another N—H···S hydrogen bond, creating layers with a hydrophilic interior and a hydrophobic exterior. nih.gov

In thiourea S,S-dioxides, the sulfur atom becomes a pyramidal center with two highly polarized S-O bonds. wikipedia.org This geometry, combined with the increased acidity of the N-H protons, introduces new potential hydrogen bond donors and acceptors. The oxygen atoms of the SO2 group become primary hydrogen bond acceptor sites, potentially leading to N-H···O interactions that are generally stronger and more linear than N-H···S bonds.

Computational studies on the parent thiourea dioxide have shown that its crystal structure is stabilized by strong intermolecular hydrogen bonds, with a calculated hydrogen bond energy of 22.3 kcal/mol for a dimer. researchgate.net It is therefore anticipated that N,N'-dibutylthiourea S,S-dioxide would form extensive intermolecular hydrogen bonding networks dominated by N-H···O interactions. These could lead to various supramolecular structures, such as dimers, chains, or more complex 3D networks, analogous to those seen in sulfonamides. mdpi.com Intramolecular hydrogen bonds are less likely in the common conformations due to the spatial arrangement of the donor and acceptor groups.

Table 1: Hydrogen Bond Parameters for Crystalline N,N'-di-n-butylthiourea Data extracted from crystallographic studies of the parent thiourea compound.

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) | Symmetry Code |

| N1-H1A···S1 | 0.82(2) | 2.64(2) | 3.442(2) | 165(2) | -x, -y+1, -z+2 |

| N2-H2A···S1 | 0.81(2) | 2.74(2) | 3.498(2) | 157(2) | x, -y+3/2, z-1/2 |

Source: Adapted from Okuniewski, A. et al., Acta Crystallogr. E, 2011. nih.gov

Tautomerism and Conformational Dynamics of Thiourea S,S-Dioxide Systems

The structural complexity of N,N'-dibutylthiourea S,S-dioxide is further enriched by the possibilities of tautomerism and conformational isomerism.

Conformational Dynamics: For N,N'-dialkylthioureas, the rotational barriers around the C-N bonds are relatively low, allowing for the existence of different rotamers in solution, typically mixtures of trans-trans and trans-cis conformers. nih.gov The specific conformation adopted in the solid state is influenced by a delicate balance between intramolecular steric effects and intermolecular hydrogen bonding. In the case of N,N'-di-n-butylthiourea, the molecule exhibits a syn-anti conformation where one butyl group is syn (cis) and the other is anti (trans) relative to the thiocarbonyl group. nih.govwikipedia.org This preference allows for the formation of stable, hydrogen-bonded dimers. nih.gov For the corresponding S,S-dioxide, similar conformational flexibility is expected, with the butyl groups able to rotate around the C-N bonds. The steric hindrance and electronic effects of the bulky SO2 group would likely influence the rotational energy barriers and the relative stability of the different conformers.

Tautomerism: A key feature of thiourea dioxide is its ability to exist in a tautomeric equilibrium with formamidine (B1211174) sulfinic acid, (H2N)HN=CS(O)(OH). wikipedia.org This tautomerization is particularly relevant in solution. wikipedia.org The S,S-dioxide form is a zwitterionic structure, [(NH2)2C]2+ [SO2]2-, while the sulfinic acid form possesses a C=N double bond and a sulfinic acid group (-S(O)OH).

For N,N'-dibutylthiourea S,S-dioxide, a similar tautomeric equilibrium can be postulated. The molecule could exist as the amino-imino sulfinic acid tautomer, where one of the nitrogen atoms forms a double bond with the central carbon, and a proton is transferred to one of the sulfonyl oxygens to form a hydroxyl group.

The two principal tautomeric forms would be:

Thiourea S,S-Dioxide form: The primary structure with a C-SO2 single bond.

Formamidine Sulfinic Acid form: The tautomer featuring a C=N double bond and an -S(O)OH group.

The equilibrium between these tautomers would be highly dependent on the solvent polarity, pH, and temperature. The presence of the electron-donating butyl groups might influence the stability of the imino form compared to the unsubstituted parent compound.

Table 2: Potential Tautomeric and Conformational Isomers of N,N'-Dibutylthiourea S,S-Dioxide

| Isomer Type | Form | Key Structural Features | Expected Stability Factors |

| Tautomer | Thiourea S,S-Dioxide | Pyramidal SO2 group, C-S single bond | Stabilized in solid state by hydrogen bonding. |

| Tautomer | Formamidine Sulfinic Acid | C=N double bond, planar imine nitrogen, S(O)OH group | May be favored in polar protic solvents. |

| Conformer | trans-trans | Both N-H bonds are trans to the C-S bond vector. | Potentially favors extended chain hydrogen bonding. |

| Conformer | trans-cis (syn-anti) | One N-H bond is trans, one is cis. | Favors dimer formation via hydrogen bonding. |

| Conformer | cis-cis | Both N-H bonds are cis to the C-S bond vector. | Generally less stable due to steric hindrance. |

Chemical Reactivity, Decomposition Pathways, and Mechanistic Studies of Thiourea S,s Dioxides

Decomposition Kinetics and Mechanisms in Aqueous and Alkaline Environments

The stability of thiourea (B124793) S,S-dioxides is highly dependent on the pH of the medium. In acidic conditions, they are relatively stable. acs.org However, as the pH increases, particularly in alkaline solutions, they undergo decomposition. acs.orgresearchgate.netresearchgate.net This decomposition is a critical aspect of their chemistry, as it leads to the formation of highly reactive reducing species. researchgate.net

Studies on a series of thiourea dioxides, including aminoiminomethanesulfinic acid (AIMSA), methylaminoiminomethanesulfinic acid (MAIMSA), and dimethylaminoiminomethanesulfinic acid (DMAIMSA), have provided significant insights into these decomposition pathways. acs.orgrsc.org The decomposition of these compounds in basic aqueous media is initiated by a nucleophilic attack on the carbon atom of the N-C-N skeleton, leading to the cleavage of the C–S bond. acs.org The rate of decomposition is influenced by the substitution pattern on the nitrogen atoms, with DMAIMSA, which has the longest C-S bond, being the most reactive, and MAIMSA being the least reactive. acs.orgrsc.org

The pivotal step in the decomposition of thiourea S,S-dioxides in alkaline media is the heterolytic cleavage of the C–S bond. acs.orgrsc.org This cleavage results in the formation of a urea (B33335) residue and the highly reducing sulfoxylate (B1233899) ion (SO₂²⁻). acs.orgresearchgate.net The formation of this powerful reducing agent is the primary reason for the strong reducing properties of thiourea dioxide solutions. researchgate.net

The sulfoxylate ion is highly unstable and reactive, particularly in the presence of an oxidant. acs.org In aerobic environments, it reacts rapidly with molecular oxygen. researchgate.net This reaction is a one-electron oxidation process that generates the sulfur dioxide anion radical (SO₂⁻•). researchgate.net This radical species is the precursor to the formation of dithionite (B78146) (S₂O₄²⁻) through a rapid equilibrium. researchgate.net

The rate of decomposition of thiourea S,S-dioxides and the distribution of the resulting products are significantly influenced by both pH and the concentration of dissolved oxygen. acs.orgresearchgate.net

Influence of pH: The decomposition of thiourea oxides is markedly accelerated with an increase in pH. researchgate.net Investigations have shown that the decomposition follows first-order kinetics, and the rate constants increase as the solution becomes more alkaline. researchgate.net This pH-dependent reactivity is attributed to the deprotonation of the thiourea dioxide, which facilitates the nucleophilic attack and subsequent C-S bond cleavage. researchgate.net

Influence of Oxygen Concentration: The presence or absence of molecular oxygen dictates the final decomposition products. acs.orgresearchgate.net

Aerobic Conditions: In air-saturated solutions, the decomposition is characterized by the formation of dithionite. researchgate.netrsc.org However, dithionite is not formed until all the dissolved oxygen has been consumed, which explains the observed induction period. researchgate.net With an excess of oxygen, the final products are the corresponding urea and sulfate. acs.org

Anaerobic Conditions: Under strictly anaerobic conditions, no dithionite is formed. researchgate.netrsc.org The thiourea dioxide still decomposes rapidly, but the products are the corresponding urea and sulfite. researchgate.net

The following table summarizes the decomposition products of thiourea S,S-dioxides under different environmental conditions.

| Condition | Key Intermediate | Major Final Products |

| Alkaline, Aerobic | Sulfoxylate (SO₂²⁻), Sulfur dioxide anion radical (SO₂⁻•) | Dithionite (S₂O₄²⁻), Urea, Sulfate (with excess O₂) |

| Alkaline, Anaerobic | Sulfoxylate (SO₂²⁻) | Urea, Sulfite, other sulfur oxoanions |

S-Oxygenation Mechanisms in Substituted Thioureas: Insights into Dioxygen Transfer

The formation of thiourea S,S-dioxides from their corresponding thioureas is an S-oxygenation process. This oxidation can be achieved chemically, for instance, by using hydrogen peroxide. wikipedia.org The mechanism of this oxidation has been a subject of study to understand the transfer of oxygen atoms to the sulfur center. wikipedia.org

In biological systems, the S-oxygenation of N-substituted thioureas can be catalyzed by enzymes. For example, the pig liver microsomal FAD-containing monooxygenase has been shown to catalyze this reaction. nih.gov Enzymatic oxygenations are dependent on both O₂ and NADPH. nih.gov

Redox Properties and Reducing Agent Behavior of Thiourea S,S-Dioxides

Thiourea S,S-dioxides are recognized as potent and versatile reducing agents, a property that is harnessed in various industrial and synthetic applications. researchgate.netguidechem.com Their reducing power is not inherent to the molecule itself but is activated upon its decomposition in alkaline media, which releases the highly reductive sulfoxylate ion. researchgate.netresearchgate.net

These compounds have been successfully employed for the reduction of a variety of functional groups in organic synthesis. guidechem.com For instance, they are used for the reduction of aromatic nitroaldehydes and nitroketones to the corresponding nitroalcohols. wikipedia.org In the textile industry, they serve as effective reductive bleaching agents. guidechem.com

The reducing strength of thiourea dioxide is comparable to that of sodium hydrosulfite, but it offers advantages in terms of stability and safer handling. guidechem.com

The reducing action of thiourea S,S-dioxides in organic synthesis is mechanistically tied to the generation of the sulfoxylate ion (SO₂²⁻) and its subsequent reactions. researchgate.net In an alkaline solution, the thiourea dioxide decomposes, providing a source of this powerful reducing species. researchgate.net

The sulfoxylate ion can then donate electrons to an organic substrate, causing its reduction. The mechanism often involves the formation of the sulfur dioxide anion radical (SO₂⁻•) as a key intermediate. This radical can then participate in single-electron transfer (SET) processes with the organic molecule.

The primary pathway for electron transfer in reductions mediated by thiourea S,S-dioxides begins with the alkaline-induced decomposition to form the sulfoxylate ion (SO₂²⁻). researchgate.net This ion is a strong electron donor.

In the presence of an electron acceptor (the substrate to be reduced), the sulfoxylate ion can undergo a one-electron oxidation to form the sulfur dioxide anion radical (SO₂⁻•). researchgate.net This radical is also a reducing agent and can transfer an electron to the substrate. The formation of this radical has been confirmed by electron paramagnetic resonance (EPR) techniques. acs.org

Decomposition: Thiourea S,S-dioxide decomposes in an alkaline medium to produce the corresponding urea and the sulfoxylate ion (SO₂²⁻).

Electron Transfer: The sulfoxylate ion transfers an electron to the substrate, or it is oxidized by other species (like O₂) to the sulfur dioxide anion radical (SO₂⁻•), which then acts as the reducing agent.

This sequence of events allows for the controlled reduction of various organic functional groups under relatively mild conditions.

Hydrolytic Stability and the Nature of Hydrolysis Products

The hydrolytic stability of thiourea S,S-dioxides, including N,N'-dibutylthiourea S,S-dioxide, is a critical aspect of their chemical behavior, influencing their application and persistence in aqueous environments. While specific kinetic data for the dibutyl derivative is not extensively documented in publicly available literature, the hydrolysis of the parent compound, thiourea dioxide, provides a fundamental model for understanding the reactivity of this class of compounds.

In aqueous solutions, thiourea dioxide exhibits a tautomeric equilibrium, existing as both thiourea S,S-dioxide and its tautomer, formamidine (B1211174) sulfinic acid. wikipedia.org The hydrolytic pathway is significantly influenced by the pH of the solution. In a neutral aqueous solution with a pH of approximately 6.5, thiourea dioxide undergoes hydrolysis to yield urea and sulfoxylic acid. wikipedia.org This reaction represents a cleavage of the carbon-sulfur bond.

Under strongly acidic conditions, typically at a pH below 2, the decomposition pathway of thiourea dioxide changes. wikipedia.org In this acidic environment, it is reported that thiourea and hydrogen peroxide react to form a disulfide species. wikipedia.org For substituted thiourea S,S-dioxides, such as N,N'-dibutylthiourea S,S-dioxide, acidic conditions can lead to the formation of the corresponding formamidinium salts.

In neutral to alkaline media, the hydrolysis of thiourea dioxide is proposed to proceed through a nucleophilic attack by water. This results in the formation of a sulfinate anion, which is a potent reducing agent. The general hydrolysis pathways are summarized in the table below.

Interactive Data Table: Hydrolysis Products of Thiourea Dioxide under Varying pH Conditions

| pH Condition | Predominant Hydrolysis/Decomposition Products |

| Strongly Acidic (pH < 2) | Formamidine disulfide |

| Near Neutral (pH ≈ 6.5) | Urea, Sulfoxylic acid |

| Neutral/Alkaline | Sulfinate anion |

The presence of the N,N'-dibutyl substituents is expected to influence the rate of hydrolysis due to steric and electronic effects, although the fundamental reaction pathways are likely to be analogous to those of the parent thiourea dioxide.

Exploration of Non-linear Chemical Dynamics in Thiourea S,S-Dioxide Reactions

The study of non-linear chemical dynamics, which includes oscillating reactions and other complex kinetic behaviors, has found a fertile ground in the reactions of sulfur-containing compounds, including thiourea and its derivatives. researchgate.net Thiourea S,S-dioxides have been identified as key compounds in the study of these non-linear dynamical phenomena in chemical kinetics. researchgate.net

Reactions involving thiourea and its oxidation products, such as thiourea dioxide, with various oxidizing agents have been shown to exhibit complex kinetics. For instance, the chlorite-thiourea reaction is a known example of a system displaying non-linear dynamics. acs.org Such reactions can exhibit periodic oscillations in the concentrations of reactants and intermediates, leading to visually striking phenomena like color changes in the reaction mixture. ucsd.educolostate.eduacs.org

The mechanistic underpinnings of these non-linear dynamics are often rooted in autocatalytic steps and feedback loops within the reaction network. In the context of thiourea S,S-dioxides, their ability to act as both reducing and oxidizing agents, depending on the reaction conditions, contributes to the complexity of their reaction kinetics.

While specific studies focusing on the non-linear dynamics of N,N'-dibutylthiourea S,S-dioxide are not widely reported, the general reactivity of the thiourea dioxide functional group suggests its potential to participate in such complex reaction systems. For example, thiourea dioxide has been identified as a key long-lived intermediate in the complex thiourea-iodate reaction, which exhibits dual-clock behavior. acs.org The interplay between the formation and consumption of such intermediates is crucial for the emergence of non-linear phenomena.

The exploration of non-linear chemical dynamics in reactions involving thiourea S,S-dioxides is an active area of research, with implications for understanding complex chemical systems and designing novel chemical oscillators.

Applications in Advanced Organic Synthesis and Tailored Materials Science

Organocatalytic Applications of Thiourea (B124793) S,S-Dioxides

Thiourea S,S-dioxides, the oxidized form of thioureas, have been recognized for their potential as organocatalysts. Their catalytic activity is fundamentally linked to their ability to act as potent hydrogen bond donors, a feature that is enhanced compared to their parent thioureas.

Substituted thioureas are highly effective hydrogen-bonding organocatalysts. researchgate.net Their mode of action involves the two N-H groups, which can form hydrogen bonds with electrophilic substrates, thereby activating them for subsequent reactions. nih.govprinceton.edu The conformation of the thiourea molecule, particularly the orientation of the N-H bonds, plays a crucial role in its catalytic efficacy. researchgate.net Studies on various diphenylthioureas reveal that the molecule can exist in different conformations, such as trans-trans and trans-cis, which interconvert through rotation around the C-N axis. researchgate.netnih.gov The energetic difference between these states leads to different relative populations, which, along with the electronic effects of substituents, influences the catalyst's ability to bind and activate substrates. nih.gov This dual hydrogen-bonding capability allows these catalysts to organize and stabilize transition states in a variety of chemical transformations. researchgate.net

Time-resolved infrared experiments indicate that in a catalytically active intermediate, one N-H group can form a strong hydrogen bond to a carbonyl moiety on a substrate, while the second N-H group interacts more weakly. researchgate.net The dynamics of this hydrogen-bond exchange, occurring on a picosecond timescale, are a key aspect of the catalytic cycle. nih.gov The interplay between conformational equilibria, bonding states, and the lifetimes of these hydrogen-bonded intermediates helps to rationalize the catalytic activity of thiourea derivatives. nih.gov

Thiourea dioxide has been identified as an efficient and inexpensive organocatalyst for the synthesis of libraries of novel heterocyclic compounds through one-pot multicomponent coupling reactions. rsc.org This catalytic activity extends to the formation of complex structures like xanthene derivatives, which are an important class of oxygen-containing heterocyclic compounds. sciforum.netresearchgate.net Xanthenes are valuable scaffolds in medicinal chemistry and materials science, exhibiting a range of biological activities and useful spectroscopic properties. iau.ir The synthesis of xanthene derivatives often involves the condensation of aldehydes with activated methylene (B1212753) compounds or phenols. researchgate.netiau.irnih.gov The use of an organocatalyst like thiourea dioxide can facilitate these reactions, offering advantages such as good yields, simple work-up procedures, and the use of environmentally benign solvents. rsc.orgiau.ir

Promotion of Metal-Catalyzed Hydrolysis and Other Transformations

Beyond its role as a standalone organocatalyst, thiourea dioxide has demonstrated a significant promoting effect in metal-catalyzed reactions. A notable example is its application in the cobalt-catalyzed hydrolysis of imines to their corresponding carbonyl compounds and amines under mild conditions. rsc.org Research has shown that in the absence of thiourea dioxide, this specific hydrolysis reaction does not proceed. rsc.org This indicates a dual-activation mechanism where both the metal complex and the organocatalyst are essential for the transformation. rsc.org This represents the first reported instance of thiourea dioxide acting as a promoter in the metal-catalyzed hydrolysis of imines without the need for acidic or basic conditions. rsc.org

| Catalytic System | Reaction Type | Role of Thiourea Dioxide | Key Finding |

|---|---|---|---|

| Thiourea Dioxide (Organocatalyst) | Heterocycle Synthesis | Catalyst | Promotes efficient one-pot synthesis of novel heterocyclic compounds. rsc.org |

| Cobalt catalyst with Thiourea Dioxide | Imine Hydrolysis | Promoter/Co-catalyst | Exhibits an unusual promoting effect; the reaction does not proceed without it, suggesting a dual-activation mechanism. rsc.org |

Role as Precursors in the Synthesis of Advanced Nanomaterials

While the dioxide form is active in catalysis, the parent compound, N,N'-dibutylthiourea, serves as a crucial precursor in materials science, specifically as a sulfur source for the synthesis of metal sulfide (B99878) nanocrystals.

N,N'-disubstituted thioureas, including N,N'-dibutylthiourea, are reliable and effective sulfur sources for the colloidal synthesis of various metal sulfide semiconductor nanocrystals. researchgate.netnih.gov These precursors are advantageous due to their availability and the ability to produce nanocrystals with high yields. nih.gov The decomposition of the thiourea derivative in the reaction mixture provides the sulfur required to form metal sulfides upon reaction with a metal precursor. rsc.org This method has been successfully employed to synthesize a range of nanomaterials. For instance, N,N'-dibutylthiourea has been used to prepare nickel sulfide, lead sulfide (PbS), and cadmium telluride sulfide (CdTeS) nanocrystals. nih.govrsc.orgacs.org The reactivity of different substituted thioureas can be tuned, allowing for control over the nucleation and growth of nanoparticles, which in turn determines their final size. researchgate.net

| Nanocrystal Material | Metal Precursor (Example) | Reference |

|---|---|---|

| Nickel Sulfide (Ni₉S₈, Ni₃S₂) | Nickel(II) Acetate | rsc.orgacs.orgnih.gov |

| Lead Sulfide (PbS) | Lead Oleate | researchgate.netbohrium.com |

| Cadmium Telluride Sulfide (CdTeS) | Cadmium Oxide | nih.gov |

A key challenge and opportunity in nanocrystal synthesis is controlling the specific crystalline phase and elemental composition of the final material, as these factors dictate its physical and chemical properties. nih.gov The reactivity of the sulfur precursor is a critical parameter for achieving this control. rsc.orgacs.org Studies on the synthesis of nickel sulfide nanocrystals have shown that the choice of N,N'-disubstituted thiourea directly influences the resulting phase. rsc.orgnih.gov

Specifically, the less reactive N,N'-dibutylthiourea tends to yield sulfur-poor phases, such as Ni₉S₈ and Ni₃S₂. rsc.orgacs.org In contrast, the more reactive N,N'-diphenyl thiourea produces sulfur-rich phases like Ni₃S₄ and NiS. rsc.orgacs.orgnih.gov This difference in reactivity allows for selective synthesis of a desired nickel sulfide phase by simply choosing the appropriate thiourea precursor. This control can be further refined by adjusting other reaction parameters, such as temperature and the presence of secondary agents like 1-dodecanethiol, which can also modulate reactivity to favor more sulfur-deficient phases. rsc.org This systematic approach provides a powerful tool for rationally designing and synthesizing complex colloidal nanocrystal architectures with tailored properties. rsc.orguni-hannover.de

| Thiourea Precursor | Relative Reactivity | Resulting Nickel Sulfide Phases |

|---|---|---|

| N,N'-Dibutylthiourea | Less Reactive | Sulfur-Poor (e.g., Ni₉S₈, Ni₃S₂) rsc.orgacs.org |

| N,N'-Diphenyl thiourea | More Reactive | Sulfur-Rich (e.g., Ni₃S₄, NiS) rsc.orgacs.org |

Applications in Polymerization Reactions and Polymer Modification

Extensive searches of scientific literature and chemical databases did not yield specific research findings detailing the application of Thiourea, N,N'-dibutyl-, S,S-dioxide in polymerization reactions or for polymer modification. The role of this particular compound as a catalyst, initiator, or modifying agent in polymer chemistry is not documented in the available resources.

However, to provide a broader context within the field, the applications of related thiourea derivatives and thiourea dioxide in polymerization are discussed below. It is crucial to note that this information does not directly apply to N,N'-dibutylthiourea S,S-dioxide but illustrates the general reactivity and utility of the thiourea scaffold in polymer science.

Thiourea Derivatives in Organocatalyzed Polymerization

Thiourea and its N-substituted derivatives have emerged as effective organocatalysts, particularly in ring-opening polymerization (ROP) of cyclic esters like lactide and caprolactone. These catalysts operate through a hydrogen-bonding mechanism, where the thiourea moiety activates the monomer, making it more susceptible to nucleophilic attack by an initiator, typically an alcohol.

One of the key advantages of using thiourea-based catalysts is the ability to produce polymers with well-defined molecular weights and narrow molecular weight distributions, which are characteristics of living polymerizations. The catalytic activity can be tuned by altering the substituents on the nitrogen atoms of the thiourea. While specific studies on N,N'-dibutylthiourea S,S-dioxide are absent, the general mechanism for thiourea-catalyzed ROP is depicted below:

Table 1: General Scheme of Thiourea-Catalyzed Ring-Opening Polymerization

| Step | Description |

| 1. Activation | The thiourea catalyst forms hydrogen bonds with the carbonyl group of the cyclic ester monomer, increasing its electrophilicity. |

| 2. Initiation | A nucleophilic initiator (e.g., an alcohol) attacks the activated carbonyl carbon, opening the ring. |

| 3. Propagation | The growing polymer chain, with a hydroxyl end group, continues to act as a nucleophile, attacking subsequent activated monomers. |

| 4. Termination | The polymerization proceeds until the monomer is consumed. In living polymerizations, the chain ends remain active. |

Thiourea Dioxide as a Reducing Agent in Polymer Systems

Thiourea dioxide (formamidine sulfinic acid) is a well-known reducing agent used in various industrial processes, including textile bleaching and paper production. In the context of polymer science, its reducing properties could potentially be utilized, for example, in redox initiation systems for free-radical polymerization. In such a system, a reducing agent (like thiourea dioxide) reacts with an oxidizing agent to generate free radicals that initiate polymerization.

However, there is no specific literature found that documents the use of N,N'-dibutylthiourea S,S-dioxide in this capacity. The presence of the bulky butyl groups and the S,S-dioxide functionality would significantly alter the electronic and steric properties compared to unsubstituted thiourea dioxide, making it difficult to predict its behavior as a redox initiator without experimental data.

Advanced Analytical Methodologies for the Characterization and Monitoring of Thiourea S,s Dioxides

High-Performance Liquid Chromatography (HPLC) for Separation and Quantification of Thiourea (B124793) S,S-Dioxide and its Byproducts

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the analysis of thiourea S,S-dioxides. It allows for the effective separation, identification, and quantification of the main product, unreacted starting materials, and potential byproducts in a reaction mixture. Reversed-phase HPLC is a commonly employed mode for these types of analyses.

Research into the decomposition and oxidation of thiourea dioxide has utilized reversed-phase ion-pair HPLC to simultaneously determine and quantify several sulfur-containing compounds. researchgate.net This approach is highly adaptable for monitoring the synthesis of N,N'-dibutylthiourea S,S-dioxide, which would likely involve separating the target molecule from its precursor, N,N'-dibutylthiourea, and potential oxidation byproducts or degradants.

The selection of HPLC parameters is critical for achieving optimal separation. Key variables include the stationary phase (column), mobile phase composition, and detector settings. For instance, a method for separating the parent compound, N,N'-dibutylthiourea, uses a C18-based reverse-phase column with a mobile phase of acetonitrile (B52724) and water, buffered with phosphoric acid. sielc.com A similar system could be adapted for its S,S-dioxide derivative. The detection is often performed using a UV detector, as thiourea dioxides exhibit UV absorbance. researchgate.netcabidigitallibrary.org For thiourea dioxide, the maximum absorption wavelength has been identified at 272 nm. cabidigitallibrary.org

A typical HPLC method for analyzing a reaction mixture containing N,N'-dibutylthiourea S,S-dioxide would be developed to ensure baseline separation of all key components. The quantification is achieved by integrating the peak area of each compound and comparing it to a calibration curve generated from standards of known concentration. researchgate.netcabidigitallibrary.org

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Column | Reversed-Phase C18 or HILIC | Separates compounds based on polarity. |

| Mobile Phase | Acetonitrile/Water gradient | Elutes compounds from the column. |

| Buffer | Phosphoric acid or Formic acid | Controls pH and improves peak shape. sielc.com |

| Flow Rate | 0.5 - 1.5 mL/min | Affects resolution and analysis time. |

| Detection | UV Absorbance (e.g., 269-272 nm) | Detects and quantifies the analytes. researchgate.netcabidigitallibrary.org |

| Quantification | External Standard Method | Determines the concentration of each compound. cabidigitallibrary.org |

In Situ Spectroscopic Techniques for Real-time Reaction Monitoring and Intermediate Detection

In situ (in the reaction mixture) spectroscopic techniques are powerful for monitoring chemical reactions as they occur, providing real-time data on the concentration of reactants, products, and transient intermediates. nih.govmdpi.com This eliminates the need for sampling and offline analysis, offering a more accurate understanding of reaction kinetics and mechanisms. nih.gov

Fourier Transform Infrared Spectroscopy (FTIR): In situ FTIR, often using an attenuated total reflection (ATR) probe, can track the progress of a reaction by monitoring the changes in vibrational frequencies of functional groups. nih.govmdpi.com For the synthesis of N,N'-dibutylthiourea S,S-dioxide from its corresponding thiourea, FTIR could monitor the disappearance of the C=S bond vibration and the appearance of S=O bond vibrations characteristic of the dioxide. This technique was used to confirm the structure of a thiourea trioxide product. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: FlowNMR is an excellent method for non-invasive, real-time reaction monitoring. rsc.org It can provide detailed structural information, allowing for the unambiguous identification of reactants, intermediates, and products directly in the reaction stream. mpg.de This technique would be highly valuable for studying the oxidation of N,N'-dibutylthiourea, potentially identifying sulfinic acid intermediates en route to the final S,S-dioxide product.

UV-Visible (UV-Vis) Spectroscopy: This technique can be used to monitor reactions involving chromophoric species. researchgate.net As the electronic structure of the thiourea changes upon oxidation to the S,S-dioxide, its UV-Vis spectrum would also change. By monitoring the absorbance at a specific wavelength corresponding to the product, one can track its formation over time.

Electron Paramagnetic Resonance (EPR) Spectroscopy: In reactions that may involve radical mechanisms, EPR spectroscopy is a key tool for detecting and characterizing radical intermediates. rsc.orgresearchgate.net The synthesis of sulfones from thiourea dioxide under photoredox conditions has been studied using EPR to support the involvement of a sulfur dioxide radical anion. rsc.orgresearchgate.net This technique could be applied to investigate the mechanism of N,N'-dibutylthiourea S,S-dioxide formation if a radical pathway is suspected.

| Technique | Information Obtained | Application to Thiourea S,S-Dioxide Synthesis |

|---|---|---|

| FTIR-ATR | Changes in functional groups. nih.gov | Monitoring C=S bond disappearance and S=O bond formation. |

| FlowNMR | Detailed structural information, quantification of species. rsc.orgmpg.de | Identifying intermediates and tracking reactant/product concentrations. |

| UV-Vis | Changes in electronic structure (chromophores). researchgate.net | Tracking the formation of the product by monitoring absorbance changes. |

| EPR | Detection of paramagnetic species (radicals). rsc.orgresearchgate.net | Investigating potential radical-based reaction mechanisms. |

Future Research Directions and Emerging Paradigms for Thiourea, N,n Dibutyl , S,s Dioxide

Development of More Efficient and Sustainable Synthetic Routes

The traditional synthesis of thiourea (B124793) dioxides involves the oxidation of the corresponding thiourea, often using reagents like hydrogen peroxide. wikipedia.orgyoutube.com While effective, future research will likely focus on developing more sustainable and efficient protocols for N,N'-dibutylthiourea S,S-dioxide. Key areas of investigation include:

Green Oxidants and Catalytic Systems: Moving beyond stoichiometric hydrogen peroxide, research could explore catalytic oxidation processes. This might involve metal-based catalysts or organocatalytic systems that utilize more benign terminal oxidants, thereby reducing chemical waste.

Process Optimization: Innovations in reaction conditions, such as controlling temperature and pH, have been shown to improve yield and purity for the parent thiourea dioxide. guidechem.comgoogle.com Similar optimization for N,N'-dibutylthiourea S,S-dioxide, potentially using flow chemistry, could lead to higher efficiency and scalability.

Solvent Systems: The use of aqueous media or deep eutectic solvents could offer greener alternatives to traditional organic solvents, simplifying product isolation and reducing environmental impact. rsc.org

Multicomponent Reactions (MCRs): Designing one-pot syntheses that start from simpler precursors, elemental sulfur, and a dibutylamine (B89481) source could represent a highly atom-economical route to the parent thiourea, which can then be oxidized. nih.govresearchgate.net

Efforts in this area aim to make N,N'-dibutylthiourea S,S-dioxide and its derivatives more accessible for widespread investigation and application by aligning their synthesis with the principles of green chemistry.

Predictive Modeling and Rational Design through Advanced Computational Techniques

Advanced computational chemistry offers powerful tools to predict the behavior of molecules like N,N'-dibutylthiourea S,S-dioxide, thereby guiding experimental work and accelerating discovery. The electronic structure of the parent thiourea dioxide, particularly its unusually long C–S bond, has been a subject of computational investigation, revealing insights into its stability and reactivity. researchgate.netresearchgate.net Future computational studies on the N,N'-dibutyl derivative will be crucial for:

Elucidating Electronic Structure: Using methods like Density Functional Theory (DFT), researchers can model the geometry, molecular orbital energies (HOMO/LUMO), and charge distribution of N,N'-dibutylthiourea S,S-dioxide. researchgate.netnih.gov This can predict its reactivity, stability, and potential as a Lewis base or hydrogen-bond donor.

Rational Design of Catalysts: Computational modeling can be used to design new chiral derivatives for asymmetric catalysis. By simulating the transition states of catalyzed reactions, researchers can predict which catalyst structures will lead to the highest enantioselectivity, saving significant experimental effort.

Simulating Complex Interactions: Techniques such as Quantum Theory of Atoms in Molecules (QTAIM) can be employed to visualize and quantify non-covalent interactions, which are critical for understanding its role in supramolecular assemblies and organocatalysis. nih.gov Molecular docking studies can predict binding affinities and modes of interaction with biological targets or other molecules. mdpi.comnih.gov

| Computational Parameter | Significance for N,N'-dibutylthiourea S,S-dioxide |

| C-S Bond Length | Indicates the degree of single vs. double bond character and influences stability and reactivity. researchgate.netresearchgate.net |

| N-C-N Bond Angle | Provides insight into the hybridization and electronic environment of the central carbon atom. |

| S-O Bond Lengths | Relates to the strength of the sulfonyl group's interactions and its role as a hydrogen bond acceptor. |

| N-H Bond Acidity (pKa) | Crucial for predicting its efficacy as a hydrogen-bond donor in organocatalysis. |

| HOMO/LUMO Energies | Determines its potential as an electron donor or acceptor in chemical reactions. |

| Mulliken Atomic Charges | Helps identify nucleophilic and electrophilic sites within the molecule. researchgate.net |

Exploration of Novel Catalytic Systems, Including Chiral Thiourea S,S-Dioxide Derivatives

While thiourea derivatives are well-established as powerful organocatalysts that activate substrates through hydrogen bonding, the corresponding S,S-dioxides remain relatively unexplored. rsc.orglibretexts.org The introduction of the S,S-dioxide functionality significantly alters the electronic properties of the thiourea backbone, which could lead to novel catalytic activities. Future research will likely focus on:

Bifunctional Catalysis: The N-H groups of N,N'-dibutylthiourea S,S-dioxide can act as hydrogen-bond donors, while the sulfonyl oxygens can act as Lewis basic sites or hydrogen-bond acceptors. This dual-activation capability is a hallmark of effective organocatalysts. nih.gov

Asymmetric Catalysis: The development of chiral versions of N,N'-dibutylthiourea S,S-dioxide is a promising avenue. By incorporating a chiral scaffold, these molecules could be applied to a wide range of asymmetric reactions, such as Michael additions, aza-Henry reactions, and Strecker syntheses, potentially offering different selectivity profiles compared to traditional thiourea catalysts. nih.govacs.org

Modulation of Acidity: The electron-withdrawing nature of the S,S-dioxide group is expected to increase the acidity of the N-H protons compared to the parent thiourea. This enhanced acidity could allow for the activation of less reactive electrophiles, expanding the scope of thiourea-based catalysis.

Elucidation of Structure-Reactivity Relationships for Tailored Applications in Organic Synthesis and Materials Science

A systematic investigation into how the molecular structure of N,N'-disubstituted thiourea S,S-dioxides influences their chemical and physical properties is essential for their rational application. For N,N'-dibutylthiourea S,S-dioxide, the butyl groups are a key structural feature whose impact must be understood.

Solubility and Physical Properties: The alkyl chains will enhance solubility in nonpolar organic solvents, which is a practical advantage in many synthetic applications. They will also influence the solid-state packing and bulk properties like melting point.

Hydrogen Bonding: While the N-H protons remain available for hydrogen bonding, the steric hindrance from the butyl groups may affect the geometry and strength of these interactions. harvard.edu This interplay is critical for both its catalytic function and its potential use in constructing supramolecular materials.

| Structural Feature | Potential Impact on Property | Consequence for Application |

| N-Butyl Groups | Increased steric hindrance; enhanced solubility in organic solvents. | May alter substrate scope in catalysis; improves processability for materials. |

| S,S-Dioxide Group | Increased N-H acidity; strong H-bond acceptor site. | Potentially higher catalytic activity; directs self-assembly in supramolecular structures. mersin.edu.tr |

| Flexible Butyl Chains | Influences crystal packing and conformational freedom. | Can be tuned to create soft materials like gels or liquid crystals. |

| Overall Polarity | Dipolar nature due to C=N and S=O bonds. | Affects interactions with polar substrates and solvents. |

By systematically modifying the N-alkyl substituents (e.g., varying chain length or branching), researchers can establish clear structure-property and structure-reactivity relationships, enabling the fine-tuning of the molecule for specific tasks in organic synthesis or for the design of new functional materials. nih.gov

Integration into Multicomponent Reactions and Complex Supramolecular Assemblies

The unique structural features of N,N'-dibutylthiourea S,S-dioxide make it an attractive candidate for use in more complex chemical systems.

Multicomponent Reactions (MCRs): Thiourea-based organocatalysts have shown great promise in promoting asymmetric multicomponent reactions (AMCRs), which allow for the rapid construction of complex molecules in a single step. rsc.org Future work could position N,N'-dibutylthiourea S,S-dioxide or its chiral analogues as catalysts in such reactions, leveraging their unique activation modes to generate novel molecular architectures. The compound itself could also potentially serve as a reactant or building block in MCRs.

Supramolecular Chemistry: The combination of hydrogen-bond donating N-H groups and accepting sulfonyl oxygens provides a strong basis for predictable self-assembly. mersin.edu.tr Unlike simpler thioureas, the S,S-dioxide offers distinct acceptor sites, potentially leading to more complex and robust supramolecular structures. Research in this area could target the formation of:

Organogels: Where the molecules form fibrous networks that immobilize a solvent.

Liquid Crystals: Where the molecules exhibit ordered phases between the crystalline solid and isotropic liquid states.

Co-crystals: By combining it with other molecules capable of complementary hydrogen bonding, leading to new materials with tailored properties.

The integration of N,N'-dibutylthiourea S,S-dioxide into these advanced areas represents a paradigm shift from studying the molecule in isolation to harnessing its properties within larger, functional chemical systems.

Q & A

Basic: What are the established synthetic routes for Thiourea, N,N'-dibutyl-, S,S-dioxide, and how can reaction conditions be optimized?

Methodological Answer:

The compound is synthesized via oxidation of thiourea derivatives. Common methods include:

- Hydrogen peroxide (H₂O₂) oxidation : Reacting thiourea with excess H₂O₂ under controlled pH (acidic or neutral) and temperature (40–60°C) to yield the S,S-dioxide derivative .

- Chlorine dioxide (ClO₂) oxidation : Offers faster reaction kinetics but requires rigorous control of stoichiometry to avoid over-oxidation .

Optimization : Use fractional factorial design (FFD) or central composite design (CCD) via software like Design-Expert to model variables (e.g., oxidant concentration, reaction time) and maximize yield .

Basic: What spectroscopic and crystallographic techniques are critical for characterizing Thiourea, N,N'-dibutyl-, S,S-dioxide?

Methodological Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR in DMSO-d₆ resolve N–H proton signals (δ 8–10 ppm) and confirm substitution patterns .

- FTIR : Peaks at ~1174–1178 cm⁻¹ (C=S stretching) and ~1692–1698 cm⁻¹ (C=O, if applicable) validate functional groups .

- X-ray Crystallography : Determines molecular geometry, bond lengths (e.g., S–O bonds ~1.43 Å), and non-covalent interactions (e.g., chalcogen bonding) .

Advanced: How can thermal decomposition kinetics of Thiourea, N,N'-dibutyl-, S,S-dioxide and its metal complexes be studied?

Methodological Answer:

- Thermogravimetric Analysis (TGA) : Measures mass loss under controlled heating (e.g., 10°C/min in N₂ atmosphere). For example, decomposition of N’-(4-chlorobenzoyl)-N,N-di-n-butylthiourea occurs in two stages, with activation energy calculated via the Flynn-Wall-Ozawa method .

- Kinetic Modeling : Use software to fit TGA data to models (e.g., Coats-Redfern) and derive activation energy (Eₐ) and pre-exponential factor (A) .

Advanced: What role does Thiourea, N,N'-dibutyl-, S,S-dioxide play in heteroatom-doped carbon materials for energy applications?

Methodological Answer:

- N/S Co-doping : The compound serves as a dual dopant precursor. For example, carbonization at 600–800°C with graphene oxide (GO) yields N/S-doped carbon microspheres (NSCMs) with enhanced capacitance (e.g., 320 F/g at 1 A/g) .

- Doping Efficiency : Higher GO:thiourea ratios (e.g., 1:20) increase S content (1.4%) but reduce N (2.1%) due to volatile sulfur loss at elevated temperatures .

Advanced: How does enzymatic oxidation of Thiourea, N,N'-dibutyl-, S,S-dioxide influence its metabolic pathways?

Methodological Answer:

- FADMO Catalysis : FAD-containing monooxygenase oxidizes the thiourea moiety to S-monoxide and S,S-dioxide intermediates, altering bioavailability .

- Metabolite Analysis : Use LC-MS/MS to track sulfur moiety separation and quantify reactive oxygen species (ROS) generation in vitro .

Advanced: What computational methods elucidate the structural and electronic properties of Thiourea, N,N'-dibutyl-, S,S-dioxide derivatives?

Methodological Answer:

- Density Functional Theory (DFT) : Calculates bond dissociation energies (BDEs) for S–O bonds (~250 kJ/mol) and predicts chalcogen-bonding interactions (e.g., Se⋯S vs. S⋯S) .

- XANES Analysis : Confirms S coordination in Fe–N4 moieties for electrocatalytic oxygen reduction (ORR) applications .

Advanced: How do substitution reactions with thiourea derivatives influence the kinetics of palladium(II) complexes?

Methodological Answer:

- Kinetic Studies : Monitor ligand substitution (e.g., Pd(II) complexes with thiourea nucleophiles) using UV-Vis spectroscopy. For example, rate constants (k) for reactions with N,N,N’,N’-tetramethylthiourea (Tmtu) are 2–3× higher than with thiourea due to steric effects .

- Mechanistic Insights : DFT calculations reveal transition-state geometries and charge redistribution during substitution .

Advanced: What structural features of N,N'-disubstituted thiourea derivatives enhance antibacterial activity?

Methodological Answer:

- Structure-Activity Relationship (SAR) : Electron-withdrawing groups (e.g., –NO₂, –Br) at para positions increase membrane permeability. For example, derivatives with 5-bromopyridyl substituents show IC₅₀ < 10 μM against E. coli .

- In Silico Screening : Molecular docking (e.g., with Staphylococcus aureus DNA gyrase) identifies key hydrogen-bonding interactions (e.g., S=O⋯Arg84) .

Advanced: How do chalcogen-bonding interactions stabilize the trans–trans conformation of thiourea derivatives?

Methodological Answer:

- Single-Crystal Analysis : X-ray diffraction reveals dual Se⋯S⋯Se interactions (bond distances ~3.3 Å) that rigidify the planar structure .

- DFT Validation : Energy decomposition analysis (EDA) shows chalcogen bonds contribute ~15–20 kJ/mol stabilization versus van der Waals interactions .

Advanced: What experimental design strategies resolve contradictions in N/S doping efficiency for carbon materials?

Methodological Answer:

- Response Surface Methodology (RSM) : Optimize carbonization temperature (T) and precursor ratio (GO:thiourea) to balance N/S content. For example, T = 700°C and 1:10 ratio maximize N (6.8%) and S (2.5%) .

- Contradiction Resolution : Conflicting reports on doping efficiency arise from differing pyrolysis atmospheres (N₂ vs. Ar). Controlled studies show N₂ enhances nitrogen retention by 18% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.